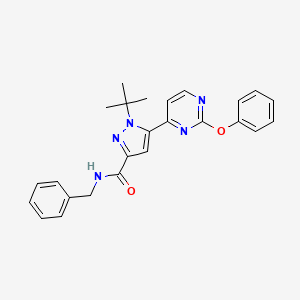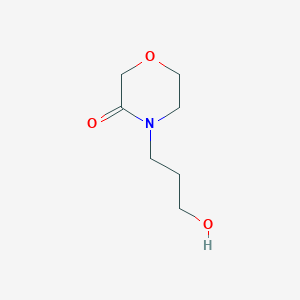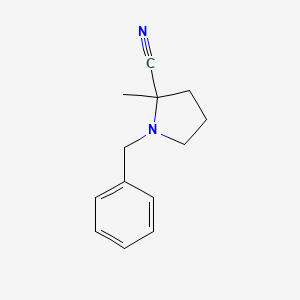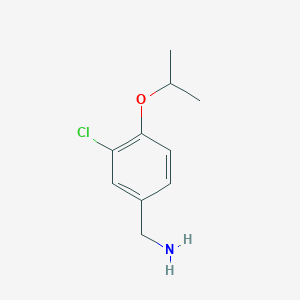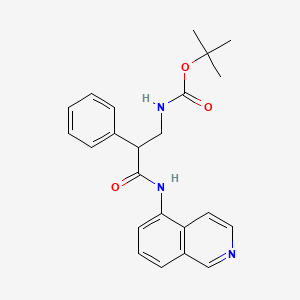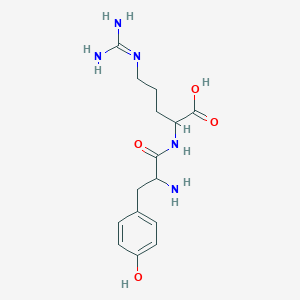![molecular formula C10H6ClNO3S2 B13874017 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid CAS No. 929214-73-3](/img/structure/B13874017.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonyl and amino groups. One common method involves the use of a Grignard reagent, where 5-chloro-2-bromothiophene reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to introduce the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-3-carboxylic acid: Lacks the chloro and carbonylamino groups.
2-Aminothiophene derivatives: Similar structure but different functional groups.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to the presence of both the chloro and carbonylamino groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
929214-73-3 |
|---|---|
Molecular Formula |
C10H6ClNO3S2 |
Molecular Weight |
287.7 g/mol |
IUPAC Name |
4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3S2/c11-8-2-1-7(17-8)9(13)12-6-4-16-3-5(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
ILGZQFUMIUPXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CSC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



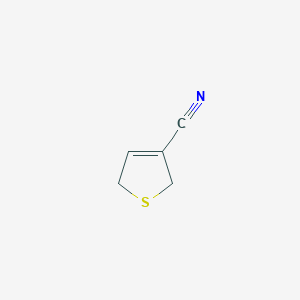


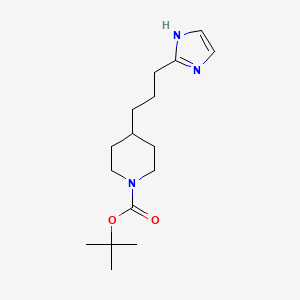
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

